molecular formula C35H22I2O4 B14920863 Methanediyldinaphthalene-1,2-diyl bis(4-iodobenzoate)

Methanediyldinaphthalene-1,2-diyl bis(4-iodobenzoate)

Cat. No.: B14920863
M. Wt: 760.4 g/mol
InChI Key: CJWGFGPSMWMOSD-UHFFFAOYSA-N
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Description

1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE is a complex organic compound featuring multiple aromatic rings and iodine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the esterification of 4-iodobenzoic acid with 2-naphthol derivatives under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups such as amines or ethers .

Mechanism of Action

The mechanism of action of 1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE involves its interaction with molecular targets through its aromatic and iodine-containing moieties. The compound can participate in various molecular interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-[(4-IODOBENZOYL)OXY]-1-NAPHTHYL}METHYL)-2-NAPHTHYL 4-IODOBENZOATE is unique due to its complex structure, which combines multiple aromatic rings and iodine substituents.

Properties

Molecular Formula

C35H22I2O4

Molecular Weight

760.4 g/mol

IUPAC Name

[1-[[2-(4-iodobenzoyl)oxynaphthalen-1-yl]methyl]naphthalen-2-yl] 4-iodobenzoate

InChI

InChI=1S/C35H22I2O4/c36-26-15-9-24(10-16-26)34(38)40-32-19-13-22-5-1-3-7-28(22)30(32)21-31-29-8-4-2-6-23(29)14-20-33(31)41-35(39)25-11-17-27(37)18-12-25/h1-20H,21H2

InChI Key

CJWGFGPSMWMOSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)I)OC(=O)C6=CC=C(C=C6)I

Origin of Product

United States

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